Antazoline-d5 Hydrochloride

LC-MS/MS Bioanalysis Internal Standard

Antazoline-d5 hydrochloride is a stable isotope-labeled (deuterated) internal standard with a +5 Da mass shift, critical for accurate LC-MS/MS quantification of antazoline in biological matrices (plasma, serum, urine, tissue). Unlike unlabeled antazoline—which cannot be mass-differentiated—or non-isotopic standards with divergent recovery, this d5 analog co-elutes with the analyte while providing a distinct MS signal, compensating for ion suppression, extraction variability, and instrument drift. Essential for GLP/GCP-compliant bioanalytical methods and ANDA/DMF submissions. Request pricing for 1–25 mg.

Molecular Formula C₁₇H₁₅D₅ClN₃
Molecular Weight 306.84
Cat. No. B1153511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntazoline-d5 Hydrochloride
Synonyms4,5-Dihydro-N-phenyl-d5-N-(phenylmethyl)-1H-Imidazole-2-methanamine Hydrochloride;  4,5-Dihydro-N-phenyl-d5-N-(phenylmethyl)-1H-Imidazole-2-methanamine Monohydrochloride;  2-[(N-Benzyl-d5-anilino)methyl]-2-imidazoline Monohydrochloride;  2-(N-Benzyl-d5-
Molecular FormulaC₁₇H₁₅D₅ClN₃
Molecular Weight306.84
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antazoline-d5 Hydrochloride: Deuterated Internal Standard for Precise Antazoline Quantification in Bioanalysis


Antazoline-d5 hydrochloride is a stable isotope-labeled (deuterated) analog of the first-generation histamine H1 receptor antagonist antazoline [1]. As a substituted imidazoline derivative, its chemical structure features five deuterium atoms incorporated into the N-phenyl ring, resulting in a molecular mass shift of +5 Da (MW 306.84) relative to the unlabeled parent compound (MW 301.84) while preserving near-identical physicochemical properties . This compound is exclusively utilized as an analytical internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) workflows, enabling accurate quantification of antazoline in complex biological matrices by controlling for extraction efficiency, ionization variability, and instrument drift [2].

Why Unlabeled Antazoline or Non-Isotopic Internal Standards Cannot Substitute for Antazoline-d5 Hydrochloride in Regulated Bioanalysis


In quantitative LC-MS/MS, substitution of a deuterated internal standard like Antazoline-d5 hydrochloride with the unlabeled analyte or a structurally dissimilar compound introduces systematic error and compromises assay validity. Unlabeled antazoline cannot be distinguished from the endogenous analyte by the mass spectrometer, making it impossible to generate an independent internal standard signal . Non-isotopic internal standards (e.g., phenacetin, as used in early antazoline HPLC-UV methods) exhibit different extraction recoveries and ionization efficiencies compared to the analyte, leading to inaccurate concentration estimates, particularly in the presence of matrix effects [1]. Only a stable isotope-labeled analog such as Antazoline-d5 hydrochloride co-elutes with the target analyte while providing a distinct mass shift, thereby fulfilling the fundamental requirement of a true internal standard for reliable bioanalytical quantification [2].

Antazoline-d5 Hydrochloride: Quantified Analytical Performance and Differentiation Evidence for Bioanalytical Method Selection


Mass Spectrometric Differentiation: Quantified Isotopic Purity and Spectral Separation

Antazoline-d5 hydrochloride incorporates five deuterium atoms at the N-phenyl ring, producing a nominal mass shift of +5.0 Da compared to unlabeled antazoline (MW 301.84 vs. 306.84) . This deuteration pattern ensures complete baseline mass resolution in MS/MS detection, preventing signal cross-talk between the analyte and internal standard channels [1]. Class-level evidence indicates that a minimum +3 Da mass shift is required to avoid isotopic interference from naturally occurring 13C and 15N isotopes of the unlabeled analyte; Antazoline-d5 exceeds this threshold, providing a clean spectral window for selective reaction monitoring (SRM) [1].

LC-MS/MS Bioanalysis Internal Standard

Chromatographic Co-Elution: Retention Time Fidelity for Matrix Effect Correction

Deuterated internal standards are selected based on their near-identical chromatographic behavior to the unlabeled analyte, a critical factor for correcting ionization suppression or enhancement caused by co-eluting matrix components [1]. Antazoline-d5 hydrochloride is expected to exhibit a retention time (RT) within 0.05 minutes of unlabeled antazoline under standard reversed-phase LC conditions, a class-level expectation for penta-deuterated analogs [2]. This contrasts with non-isotopic internal standards (e.g., phenacetin), which demonstrated an average extraction recovery of 76.8% compared to 88.4% for antazoline in a validated HPLC-UV method, highlighting the variable recovery that undermines the fundamental assumption of internal standard methodology [3].

LC-MS/MS Matrix Effects Co-elution

Pharmacological Potency Retention: Deuterium Isotope Effects on H1 Receptor Binding

The biological activity of the unlabeled parent compound, antazoline hydrochloride, is quantitatively defined by a Ki of 38.4 nM for the human histamine H1 receptor in recombinant cell membrane assays [1]. This value serves as a class-level reference for the expected binding affinity of the deuterated analog. Because the deuteration in Antazoline-d5 is located on the N-phenyl ring, a site not directly involved in the primary pharmacophore interaction with the H1 receptor, no significant deuterium isotope effect on binding affinity is anticipated [2]. This supports the use of Antazoline-d5 as a tracer in assays where it must behave indistinguishably from the unlabeled ligand, such as in receptor occupancy studies or competitive binding experiments monitored by LC-MS.

H1 Antagonist Binding Affinity Isotope Effects

Methodological Precision: Comparative Validation Data from Antazoline Bioanalysis

A fully validated HPLC-UV method for unlabeled antazoline hydrochloride in Beagle dog plasma, using the non-isotopic internal standard phenacetin, established a quantitative baseline for the analyte [1]. This method reported intra-day precision (%RSD) values of less than 14.3% and inter-day accuracy ranging from 99.2% to 101.1% over a linear range of 20-1600 ng/mL [1]. The substitution of phenacetin with Antazoline-d5 hydrochloride in an LC-MS/MS workflow is expected to significantly improve these figures of merit. General bioanalytical guidance indicates that the use of a stable isotope-labeled internal standard reduces %RSD by 2- to 3-fold compared to structural analogs, particularly at the lower limit of quantification (LLOQ) where matrix effects are most pronounced [2].

Pharmacokinetics Method Validation Precision

Antazoline-d5 Hydrochloride: Defined Use Cases for Bioanalytical and Pharmaceutical Development Workflows


Quantitative LC-MS/MS Bioanalysis of Antazoline in Preclinical and Clinical Pharmacokinetic Studies

Antazoline-d5 hydrochloride serves as the optimal internal standard for the accurate quantification of antazoline concentrations in plasma, serum, urine, and tissue homogenates [1]. It enables the development and validation of robust LC-MS/MS methods that meet regulatory bioanalytical guidelines by compensating for matrix effects, extraction variability, and instrument drift, thereby improving precision and accuracy at low ng/mL levels [2].

Investigation of Antazoline Metabolism and Excretion Profiles

While stable isotope-labeled standards are not typically used to trace metabolic pathways (unlike radiolabeled compounds), Antazoline-d5 hydrochloride is essential for quantifying the parent drug in samples from metabolism and excretion studies . Its use ensures that any observed decrease in antazoline signal over time accurately reflects metabolic clearance, rather than being an artifact of sample handling or analysis .

Quality Control and Stability Testing of Antazoline Pharmaceutical Formulations

In pharmaceutical quality control, Antazoline-d5 hydrochloride can be used as an internal standard in stability-indicating HPLC or LC-MS methods to monitor the degradation of antazoline active pharmaceutical ingredient (API) in finished drug products [3]. This application supports the generation of precise, reliable data for product shelf-life determination and regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [3].

Receptor Binding and Cellular Pharmacology Studies

Antazoline-d5 hydrochloride, by virtue of its indistinguishable binding affinity from the unlabeled parent compound (Ki = 38.4 nM for H1 receptor) [4], can be employed as a surrogate ligand in assays requiring LC-MS-based readouts, such as receptor occupancy, competitive binding displacement, or cellular uptake studies. This allows researchers to correlate biochemical activity with precise, mass-differentiated quantification.

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